molecular formula C27H24N2O4 B557326 Fmoc-Nalpha-methyl-L-tryptophan CAS No. 112913-63-0

Fmoc-Nalpha-methyl-L-tryptophan

Cat. No.: B557326
CAS No.: 112913-63-0
M. Wt: 440.5 g/mol
InChI Key: IYEODAZATZJQGN-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Nalpha-methyl-L-tryptophan is a biochemical used in proteomics research . It has a molecular formula of C27H24N2O4 and a molecular weight of 440.5 g/mol .


Physical and Chemical Properties Analysis

This compound is a white to light yellow crystal powder . Its molecular weight is 440.5 g/mol and its molecular formula is C27H24N2O4 .

Scientific Research Applications

Peptide Synthesis and Drug Development

Fmoc-Nalpha-methyl-L-tryptophan and related compounds play a crucial role in the field of peptide synthesis and drug development. A study by Hwang et al. (2013) focused on the design and synthesis of tryptophan-containing dipeptide derivatives that serve as formyl peptide receptor 1 (FPR1) antagonists. These compounds, including variants of Fmoc-tryptophan, were found to inhibit neutrophil elastase release and superoxide anion generation in human neutrophils, indicating potential applications in treating neutrophilic inflammatory diseases. The research highlighted the importance of the N-benzoyl-Trp-Phe-OMe fragment as a core structure for FPR1 interaction, suggesting a pathway for new drug development Hwang et al., 2013.

Chromatography and Molecularly Imprinted Polymers

Kim and Guiochon (2005) explored the use of Fmoc-tryptophan enantiomers in molecularly imprinted polymers (MIPs) for chromatographic applications. Their work demonstrated how different organic solvents impact the affinity and selectivity of these polymers towards Fmoc-tryptophan, with the highest overall affinity observed in acetonitrile. This research provides valuable insights into optimizing chromatography techniques for enantioselective separations, utilizing Fmoc-protected amino acids like tryptophan Kim & Guiochon, 2005.

Solid-Phase Organic Synthesis

Wang and Ganesan (1999) utilized a tryptophan derivative in a solid-phase organic synthesis method to generate a range of tetrahydro-β-carbolines through a Pictet-Spengler condensation reaction. This approach, employing Fmoc-amino acid chloride in combination with an aldehyde, provides a versatile pathway for synthesizing complex heterocycles relevant to pharmaceutical chemistry Wang and Ganesan, 1999.

Enzymatic Indigo Production

Choi et al. (2003) investigated a novel flavin-containing monooxygenase from Methylophaga sp. strain SK1, capable of producing indigo from tryptophan. This enzymatic method presents an eco-friendly alternative to chemical synthesis for indigo production, with potential applications in the textile industry. The study not only expands the understanding of flavin-containing monooxygenases but also opens new avenues for biotechnological applications in dye production Choi et al., 2003.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEODAZATZJQGN-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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